4-Chloro-2-cyclopropyl-6-(2-methylprop-1-en-1-yl)pyrimidine
Description
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Properties
IUPAC Name |
4-chloro-2-cyclopropyl-6-(2-methylprop-1-enyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2/c1-7(2)5-9-6-10(12)14-11(13-9)8-3-4-8/h5-6,8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUDEESJJBEUJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC(=NC(=N1)C2CC2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Chloro-2-cyclopropyl-6-(2-methylprop-1-en-1-yl)pyrimidine is a pyrimidine derivative that has garnered interest in various biological and pharmacological studies due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural and chemical characteristics:
- Molecular Formula : C₁₃H₁₄ClN₃
- Molecular Weight : 237.72 g/mol
- IUPAC Name : this compound
- SMILES Notation : C=C(C)C1=NC(=NC(=C1Cl)C2CC2)N=C
This compound primarily interacts with specific enzymes and receptors, influencing various biological pathways. Its mechanism includes:
- Enzyme Inhibition : The compound has been shown to inhibit dihydrofolate reductase (DHFR), an essential enzyme in the folate synthesis pathway, which is crucial for DNA synthesis in many organisms, including Plasmodium falciparum .
- Signal Transduction Modulation : It can alter signaling pathways by interacting with receptor proteins, affecting cellular responses such as proliferation and apoptosis .
Antiparasitic Activity
Recent studies have highlighted the compound's potential as an antiplasmodial agent. For instance, it exhibits significant inhibitory activity against P. falciparum DHFR, with IC₅₀ values in the low nanomolar range . This suggests that the compound could be a promising candidate for developing new antimalarial drugs.
Cytotoxicity Studies
In vitro cytotoxicity assays have demonstrated that this compound can induce cell death in various cancer cell lines. The compound's cytotoxic effects are mediated through the induction of apoptosis and modulation of cell cycle regulators .
Case Study 1: Inhibition of P. falciparum DHFR
A study conducted on a series of pyrimidine derivatives, including this compound, revealed promising results in inhibiting P. falciparum DHFR. The synthesized compounds displayed Ki values ranging from 1.3 to 243 nM against wild-type strains and showed effectiveness against drug-resistant mutants .
Case Study 2: Cellular Effects on Cancer Cell Lines
In another investigation, the compound was tested on various cancer cell lines, where it demonstrated a dose-dependent reduction in cell viability. The mechanism was linked to apoptosis induction, confirmed by flow cytometry analyses showing increased annexin V binding in treated cells .
Data Summary Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
